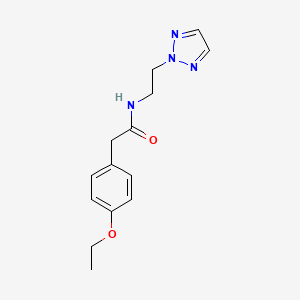

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, also known as TEA, is a chemical compound that has been extensively studied for its potential use in scientific research. TEA is a member of the triazole family of compounds, which have been shown to have a variety of biological activities. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide involve intricate processes that yield compounds with potential biological activities. For instance, the synthesis of novel triazole derivatives and their antimicrobial activities were investigated, showcasing the methodological advancements in creating compounds with enhanced bioactivity (Altıntop et al., 2011). Similarly, the modification of acetamide derivatives to explore their PI3K inhibitory potential indicates the therapeutic applications of these compounds in cancer research (Wang et al., 2015).

Biological Evaluation

The biological evaluation of acetamide derivatives and their analogs highlights their potential in medicinal chemistry, especially as antimicrobial and anticancer agents. For example, novel dipeptide derivatives attached to a triazole-pyridine moiety were synthesized and evaluated for their antimicrobial activity, demonstrating the diverse therapeutic applications of these compounds (Abdel-Ghany et al., 2013). Furthermore, the investigation of novel imines and thiazolidinones for their antimicrobial evaluation underscores the significance of these compounds in addressing microbial resistance (Fuloria et al., 2009).

Pharmacological Assessment

Pharmacological assessments of related compounds elucidate their therapeutic potential, particularly in the context of anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthesis and pharmacological assessment of novel acetamide derivatives reveal their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the broad spectrum of their medicinal applications (Rani et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body, affecting a range of biological processes .

Mode of Action

It’s common for such compounds to interact with their targets by binding to specific sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds can influence a variety of biochemical pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects of similar compounds can range from changes in cellular signaling to alterations in gene expression .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can significantly impact the action of such compounds .

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-20-13-5-3-12(4-6-13)11-14(19)15-9-10-18-16-7-8-17-18/h3-8H,2,9-11H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVBVTZRMWUDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2539689.png)

![1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2539692.png)

![3-[Methyl(phenyl)amino]propan-1-ol](/img/structure/B2539699.png)

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2539705.png)